Sesquicillin A

Descripción general

Descripción

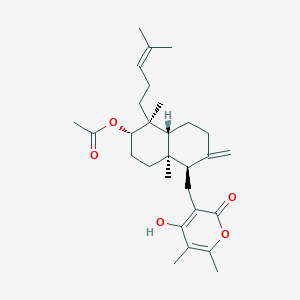

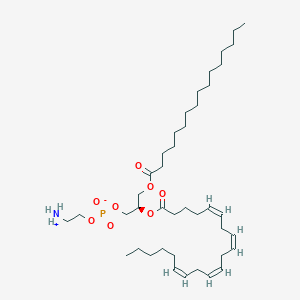

Sesquicillin A es un antibiótico insecticida que pertenece a la clase de metabolitos fúngicos. Se aisló inicialmente del caldo de cultivo del hongo Albophoma sp. FKI-1778. Este compuesto es conocido por su esqueleto de pirano-diterpeno y exhibe una variedad de actividades biológicas, incluyendo efectos inhibitorios sobre el crecimiento de Artemia salina (camarón de salmuera) y células Jurkat .

Mecanismo De Acción

Sesquicillin A ejerce sus efectos inhibiendo objetivos moleculares y vías específicas. Se ha demostrado que induce el arresto del ciclo celular en la fase G1 e inhibe la proliferación de células cancerosas. El compuesto interactúa con las vías de transducción de señales mediadas por glucocorticoides, lo que lleva a la inhibición del crecimiento celular y la inducción de la apoptosis .

Compuestos Similares:

Sesquicillin B a E: Estos compuestos comparten un esqueleto similar de pirano-diterpeno y exhiben actividades insecticidas y citotóxicas.

Sesquicillin F: Un meroterpenoide recientemente descubierto con actividades biológicas similares.

Singularidad de this compound: this compound es único debido a sus efectos inhibitorios específicos sobre la transducción de señales mediadas por glucocorticoides y su capacidad para inducir el arresto en la fase G1 en las células cancerosas. Su estructura química y actividades biológicas distintas lo convierten en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Sesquicillin A se obtiene típicamente a través del cultivo del hongo Albophoma sp. FKI-1778 en un medio nutritivo. El proceso de fermentación implica cultivar el hongo en condiciones controladas, seguido de la extracción y purificación del compuesto utilizando diversas técnicas cromatográficas .

Métodos de Producción Industrial: La producción industrial de this compound implica la fermentación a gran escala de la especie Albophoma. El proceso incluye la optimización de las condiciones de crecimiento para maximizar el rendimiento, seguido de la extracción y purificación utilizando métodos cromatográficos avanzados. El uso de biorreactores y parámetros de fermentación controlados asegura la calidad de producción constante .

Análisis De Reacciones Químicas

Tipos de Reacciones: Sesquicillin A experimenta varios tipos de reacciones químicas, incluyendo:

Reducción: Esta reacción implica la eliminación de átomos de oxígeno o la adición de átomos de hidrógeno, lo que lleva a la formación de derivados reducidos.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos nucleofílicos o electrófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y compuestos organometálicos.

Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno de los cuales exhibe actividades biológicas únicas .

Aplicaciones Científicas De Investigación

Sesquicillin A tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como compuesto modelo para estudiar la síntesis y reactividad de esqueletos de pirano-diterpeno.

Biología: Investigado por sus propiedades insecticidas y sus efectos en varias líneas celulares, incluidas las células cancerosas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo actividades anticancerígenas y antiinflamatorias.

Industria: Utilizado en el desarrollo de formulaciones insecticidas y como compuesto líder para el diseño de nuevos antibióticos

Comparación Con Compuestos Similares

Sesquicillin B to E: These compounds share a similar pyrano-diterpene skeleton and exhibit insecticidal and cytotoxic activities.

Sesquicillin F: A newly discovered meroterpenoid with similar biological activities.

Uniqueness of Sesquicillin A: this compound is unique due to its specific inhibitory effects on glucocorticoid-mediated signal transduction and its ability to induce G1 phase arrest in cancer cells. Its distinct chemical structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications .

Propiedades

IUPAC Name |

[(1S,2S,4aR,5R,8aR)-5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3/t23-,24-,25+,28-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRWDMXUDDAXMF-JJPZVYOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)C(=C1O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)

![2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-6-pentyl-benzoic acid, methyl ester](/img/structure/B3025857.png)

![5'-[[(3S)-3-amino-3-carboxypropyl]sulfinyl]-5'-deoxy-adenosine](/img/structure/B3025863.png)

![N-[(3S)-1-[3-chloro-4-[2-chloro-4-(trifluoromethoxy)phenoxy]-2-pyridinyl]-3-piperidinyl]-N'-3-pyridinyl-thiourea](/img/structure/B3025864.png)

![(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)](/img/structure/B3025865.png)

![3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester](/img/structure/B3025870.png)